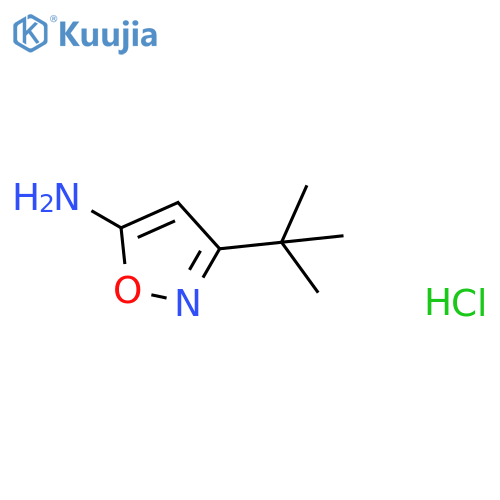

Cas no 1171086-95-5 (3-tert-butyl-1,2-oxazol-5-amine hydrochloride)

1171086-95-5 structure

商品名:3-tert-butyl-1,2-oxazol-5-amine hydrochloride

CAS番号:1171086-95-5

MF:C7H13ClN2O

メガワット:176.643920660019

CID:4574727

3-tert-butyl-1,2-oxazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-tert-butyl-1,2-oxazol-5-amine hydrochloride

-

- インチ: 1S/C7H12N2O.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,8H2,1-3H3;1H

- InChIKey: QGZABSFGNXZCKX-UHFFFAOYSA-N

- ほほえんだ: C(C1=NOC(N)=C1)(C)(C)C.Cl

3-tert-butyl-1,2-oxazol-5-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00962673-1g |

3-tert-Butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 1g |

¥378.0 | 2023-04-05 | |

| Aaron | AR019K3H-1g |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 1g |

$52.00 | 2023-12-16 | |

| A2B Chem LLC | AV24465-250mg |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 250mg |

$223.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698610-5g |

3-(tert-Butyl)isoxazol-5-amine hydrochloride |

1171086-95-5 | 98% | 5g |

¥2008.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698610-1g |

3-(tert-Butyl)isoxazol-5-amine hydrochloride |

1171086-95-5 | 98% | 1g |

¥539.00 | 2024-08-09 | |

| 1PlusChem | 1P019JV5-250mg |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 250mg |

$83.00 | 2025-03-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00962673-5g |

3-tert-Butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 5g |

¥1407.0 | 2023-04-05 | |

| Aaron | AR019K3H-10g |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 10g |

$155.00 | 2023-12-16 | |

| Aaron | AR019K3H-2.5g |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 2.5g |

$65.00 | 2023-12-16 | |

| Aaron | AR019K3H-5g |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

1171086-95-5 | 95% | 5g |

$101.00 | 2023-12-16 |

3-tert-butyl-1,2-oxazol-5-amine hydrochloride 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1171086-95-5 (3-tert-butyl-1,2-oxazol-5-amine hydrochloride) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量